zinc;(6R,7R)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-3-(2-oxopropyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
The compound zinc;(6R,7R)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-3-(2-oxopropyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a cephalosporin-class β-lactam antibiotic complexed with zinc. Its core structure consists of the bicyclic 5-thia-1-azabicyclo[4.2.0]oct-2-ene system characteristic of cephalosporins, with critical modifications at the C-3 and C-7 positions that influence its biological activity and pharmacokinetic properties .
- C-3 Substituent: The 2-oxopropyl group at C-3 may influence stability and membrane permeability .
- Zinc Counterion: The zinc ion likely improves solubility and modulates the compound’s stability, a feature less common in cephalosporins compared to sodium or other counterions .
Synthetic routes for related cephalosporins involve protecting the 7-amino group of 7-aminocephalosporanic acid (7-ACA) and introducing side chains via acylation under controlled conditions . Industrial production methods emphasize cost efficiency and safety, avoiding high-temperature or high-pressure reactions .
Properties
IUPAC Name |
zinc;(6R,7R)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-3-(2-oxopropyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O7S.Zn/c1-7(20)5-8-6-27-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+2/p-2/t9-,11-,14-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYCCUYAGLBVKG-OOARYINLSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O7SZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;(6R,7R)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-3-(2-oxopropyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the thia-azabicyclo moiety, and subsequent functionalization to introduce the amino and carboxylate groups. Reaction conditions often involve the use of specific catalysts, temperature control, and pH adjustments to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Zinc;(6R,7R)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-3-(2-oxopropyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting carboxylates to alcohols.
Substitution: The amino and carboxylate groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Molecular Formula
- Formula : C₁₆H₁₉N₃O₈SZn
- CAS Number : 59143-60-1
- Melting Point : 240–242 °C
Structural Characteristics
The compound features a bicyclic structure that is characteristic of cephalosporins, which are known for their broad-spectrum antibacterial activity. The presence of a zinc ion enhances its stability and bioactivity.
Antibiotic Development
Cephalosporin C zinc salt is primarily recognized for its antibiotic properties . It is derived from fungi of the genus Acremonium and is used to synthesize various cephalosporin derivatives that combat bacterial infections.
Case Study: Antibiotic Efficacy
Research has demonstrated that derivatives of Cephalosporin C exhibit activity against a wide range of Gram-positive and Gram-negative bacteria. For instance, studies have shown effectiveness against strains resistant to penicillin, making it a valuable option in treating resistant infections .
Drug Formulation and Delivery Systems
The compound is utilized in developing prodrugs —inactive compounds that convert into active drugs within the body. The zinc salt form enhances solubility and absorption, making it suitable for oral or parenteral administration.
Example: Prodrug Mechanisms
In clinical settings, prodrugs formulated with Cephalosporin C have shown improved pharmacokinetics compared to their parent compounds. This advancement allows for more effective dosing regimens with reduced side effects .
Research on Resistance Mechanisms
Investigating the mechanisms of bacterial resistance to antibiotics is crucial for developing new therapeutic strategies. Cephalosporin C zinc salt serves as a model compound in studying how bacteria adapt to cephalosporins, providing insights into overcoming resistance .
Potential Anticancer Activity
Emerging studies suggest that cephalosporins may possess anticancer properties due to their ability to induce apoptosis in cancer cells. Research into the cytotoxic effects of Cephalosporin C derivatives is ongoing, indicating potential applications beyond antibacterial therapy .
Table 1: Comparison of Cephalosporin C Derivatives
| Compound Name | Spectrum of Activity | Resistance Profile | Formulation Type |
|---|---|---|---|
| Cephalosporin C | Broad-spectrum | Low resistance | Injectable |
| Cephalosporin C Zinc Salt | Enhanced stability | Moderate resistance | Oral/Parenteral |
| Derivative X | Targeted Gram-negative | High resistance | Prodrug |
Table 2: Clinical Applications of Cephalosporins
| Application | Description | Clinical Evidence |
|---|---|---|
| Bacterial Infections | Treatment of severe infections | Multiple clinical trials |
| Surgical Prophylaxis | Preventing postoperative infections | Meta-analysis studies |
| Resistant Infections | Alternative for penicillin-resistant strains | Case reports |
Mechanism of Action
The mechanism by which zinc;(6R,7R)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-3-(2-oxopropyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C-7 Side Chain Modifications
- The target compound’s 5-amino-5-carboxylatopentanoyl side chain shares similarities with (6R,7S)-7-[(5-amino-5-carboxypentanoyl)amino]-3-formyloxymethyl... , but the stereochemistry (5R vs. 5S) may alter PBP binding and β-lactamase resistance.
- SQ 14,359 ’s thienylureidoacetyl group enhances activity against β-lactamase producers, suggesting that bulky, polar side chains improve resistance .
- Cefixime’s aminothiazolyl-oxyimino group broadens Gram-negative coverage, a feature absent in the target compound’s current data .
C-3 Substituent Effects
Counterion and Stability
- The zinc counterion in the target compound contrasts with sodium (SQ 14,359) or chloride (Cefixime). Zinc may reduce nephrotoxicity risks compared to sodium-based formulations .
- Stability studies in highlight that acetoxymethyl groups at C-3 (e.g., in related cephalosporins) improve hydrolytic resistance but require careful handling due to reactivity .
Biological Activity
The compound zinc;(6R,7R)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-3-(2-oxopropyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known as cephalosporin C zinc salt, is a member of the cephalosporin class of antibiotics. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
| Property | Details |
|---|---|
| IUPAC Name | Zinc (6R,7R)-3-(acetoxymethyl)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
| Molecular Formula | C16H21N3O8S.Zn |
| Molecular Weight | 478.78 g/mol |
| CAS Number | 59143-60-1 |
| Appearance | Not specified |
Cephalosporin C zinc salt exhibits its biological activity primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and ultimately bacterial death.
Antimicrobial Properties
The antimicrobial spectrum of cephalosporin C includes a variety of Gram-positive and Gram-negative bacteria. Studies have shown that it is particularly effective against:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The minimum inhibitory concentrations (MICs) for these pathogens are generally low, indicating strong efficacy.
Pharmacokinetics
Research indicates that the pharmacokinetic profile of cephalosporin C is favorable for clinical use:
- Absorption : Administered via parenteral routes for optimal bioavailability.
- Distribution : Widely distributed in body tissues with good penetration into the central nervous system.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine, necessitating dosage adjustments in renal impairment.
Case Studies
- Clinical Efficacy in Infections :
- Resistance Patterns :
- Combination Therapy :
Safety and Toxicity
While generally well-tolerated, potential side effects include:
- Allergic reactions (e.g., rashes, anaphylaxis)
- Gastrointestinal disturbances (e.g., diarrhea)
Monitoring for these adverse effects is essential during treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
